2-Chloro-4-fluorocinnamic acid

Vue d'ensemble

Description

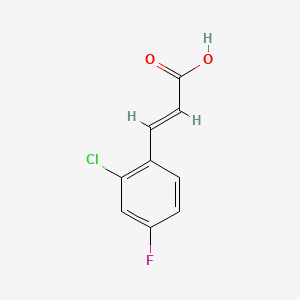

2-Chloro-4-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6ClFO2 and its molecular weight is 200.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioaugmentation in Wastewater Treatment

Research on the use of rotating biological contactors (RBC) for treating shock loadings of 4-fluorocinnamic acid (4-FCA) in wastewater highlights its relevance in environmental biotechnology. Bioaugmentation with a degrading bacterium enabled the RBC to effectively handle intermittent loadings of 4-FCA, leading to its conversion into 4-fluorobenzoate (4-FBA). However, this process faced challenges due to a decline in performance and the accumulation of 4-FBA, suggesting a need for optimizing conditions for more efficient degradation (Amorim et al., 2013).

Biotransformation in Industrial Waste

A study focusing on the biotransformation of 4-fluorocinnamic acid (FCA) using industrial activated sludge demonstrated its transformation into 4-fluorobenzoic acid. This research is significant for understanding how FCA, often found in industrial waste streams, interacts with microbial communities in wastewater treatment plants. The transformation process involved intermediate formation of 4-fluoroacetophenone, and the kinetics of FCA removal followed first-order kinetics (Freitas dos Santos et al., 2004).

Synthesis Applications

The synthesis of methyl 4-fluorocinnamate, using strongly acidic cationic exchange resin as a catalyst, demonstrates the compound's utility in organic synthesis, particularly in the preparation of asymmetric dihydroxylation and aminohydroxylation products. This method offers an efficient, cost-effective approach for large-scale preparation of chiral medicinal materials (Si, 2004).

Biodegradation by Specific Strains

The isolation of a bacterial strain, Rhodococcus sp. HZW-3, from a fluoric agrochemicals factory, capable of degrading 4-fluorocinnamic acid (4-FCA) significantly, highlights the potential of bioremediation strategies. This strain could degrade high concentrations of 4-FCA, making it a promising candidate for environmental cleanup applications (Ma Yu, 2013).

Monitoring Biodegradation

Research on the monitoring of the biodegradation of 4-fluorocinnamic acid and 4-fluorobenzoic acid using membrane inlet mass spectrometry (MIMS) establishes this technique as a viable alternative to chromatographic methods. This method allows for efficient monitoring of semi-volatile organic compounds in environmental samples (Creaser et al., 2002).

Biodegradation in Consortia

A study on the complete biodegradation of 4-fluorocinnamic acid by a consortium of bacterial strains Arthrobacter sp. G1 and Ralstonia sp. H1 underscores the effectiveness of microbial consortia in degrading environmentally challenging compounds. The process involved converting 4-FCA into 4-fluorobenzoic acid and its complete mineralization, releasing fluoride. This research is crucial for developing efficient bioremediation strategies (Hasan et al., 2010).

Mineralization by Rhodococcus Strain

The mineralization of 4-fluorocinnamic acid by a Rhodococcus strain, isolated from a biofilm reactor treating 2-fluorophenol, offers insights into the microbial degradation of fluorinated compounds. This strain could mineralize 4-FCA as its sole carbon and energy source, opening pathways for the treatment of waste streams containing similar compounds (Amorim et al., 2013).

Safety and Hazards

2-Chloro-4-fluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing . If swallowed, the mouth should be rinsed with water .

Mécanisme D'action

Target of Action

It’s known to cause skin and eye irritation, and may affect the respiratory system .

Mode of Action

The compound may interact with its targets causing changes that lead to irritation in the skin, eyes, and potentially the respiratory system .

Result of Action

It is known to cause skin and eye irritation, and may affect the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluorocinnamic acid. For instance, it is recommended to handle this compound in a well-ventilated area to minimize respiratory exposure . Furthermore, it should be stored in a well-ventilated place with the container kept tightly closed .

Propriétés

IUPAC Name |

(E)-3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBTRMWGOREZ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)

![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)